![molecular formula C9H19ClN2O2 B1527841 2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride CAS No. 1220017-20-8](/img/structure/B1527841.png)
2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride
Overview
Description
2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride is a compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Preclinical Toxicity Evaluation of Anti-inflammatory Agents
A study on tepoxalin, an anti-inflammatory agent inhibiting cyclooxygenase and 5-lipoxygenase, was conducted to evaluate its oral toxicity in rats and dogs. It highlighted the significance of evaluating potential therapeutic agents for toxicity to ensure their safety for further development (Knight et al., 1996).
Synthesis and Reactivity of Amino Acid Derivatives
Research on the synthesis and reactivity of 3-deoxy-D-altronic acid derivatives, including the preparation of chiral nylon 3 analogs, demonstrates the chemical versatility of propanamide derivatives in synthesizing complex molecules (García-Martín et al., 2001).
Mass Spectral Analysis of Amino Oxazoles
The study of mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insights into the structural analysis and identification of propanamide derivatives, which is crucial for the development of new chemical entities (Mallen et al., 1979).
Root Growth-Inhibitory Activity of N-Substituted Propanamides
Investigating the biological activity of N-substituted propanamides for their potential as root growth inhibitors highlights the application of propanamide derivatives in agriculture, showcasing the broad utility of these compounds beyond pharmaceuticals (Kitagawa & Asada, 2005).
properties
IUPAC Name |
2-amino-2-methyl-N-(oxolan-2-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYEWZFWYKDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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